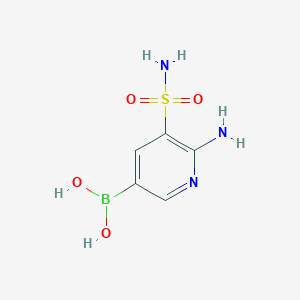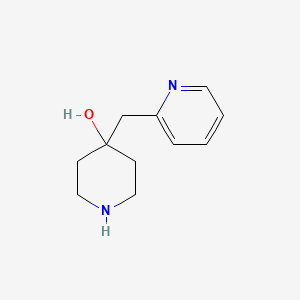
4-(Pyridin-2-ylmethyl)piperidin-4-ol
Overview
Description
“4-(Pyridin-2-ylmethyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H17ClN2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidin-4-ol derivatives, including “this compound”, involves intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a pyridine ring via a methylene bridge . The hydroxyl group is attached to the 4th carbon of the piperidine ring .Chemical Reactions Analysis
Piperidines, including “this compound”, undergo various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial for the synthesis of biologically active piperidines .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 228.72 . The compound’s SMILES string is OC1(CC[NH]CC1)CSC2=NC=CC=C2 .Scientific Research Applications
Synthesis and Chemical Properties
4-(Pyridin-2-ylmethyl)piperidin-4-ol and its derivatives are involved in various synthesis processes and have been a subject of chemical property studies. For instance, Shen Li (2012) describes the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, which is synthesized from 2-amino-4-methylpyridine (Shen Li, 2012). Similarly, V. Deneva et al. (2013) investigated the tautomeric properties of 4-((phenylimino)methyl)naphthalen-1-ol and its derivatives, showing that the addition of a flexible piperidine ring can control the tautomeric equilibrium upon protonation/deprotonation (Deneva et al., 2013).
Safety and Hazards
The safety data sheet for “4-(Pyridin-2-ylmethyl)piperidin-4-ol” indicates that it is a combustible solid . The compound does not have a specified flash point . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Future Directions
Piperidines, including “4-(Pyridin-2-ylmethyl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
properties
IUPAC Name |
4-(pyridin-2-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11(4-7-12-8-5-11)9-10-3-1-2-6-13-10/h1-3,6,12,14H,4-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUHUVGWIFPFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




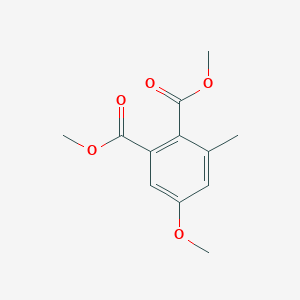
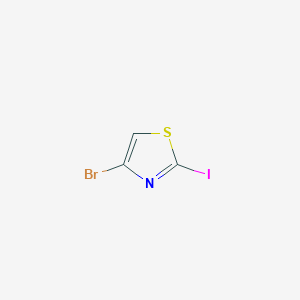
![Thiazolo[5,4-c]pyridine, 2-hydrazinyl-](/img/structure/B3211082.png)
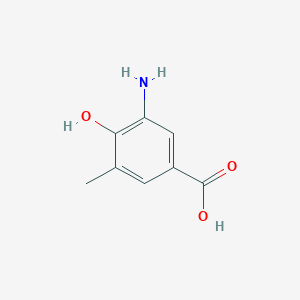
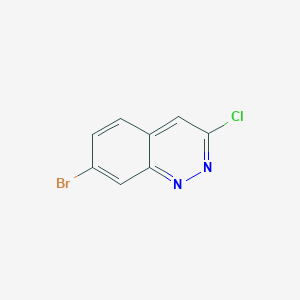
![Methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B3211092.png)
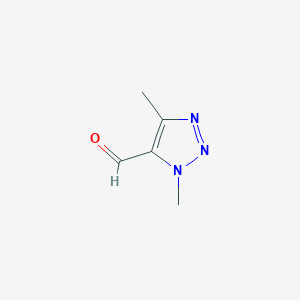
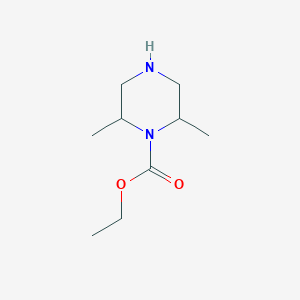
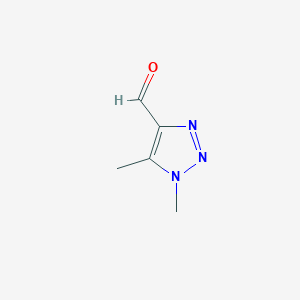

![[4-(2-Methylphenyl)oxan-4-yl]methanamine](/img/structure/B3211140.png)
